1-Benzyl-2-ethylbenzimidazole

Description

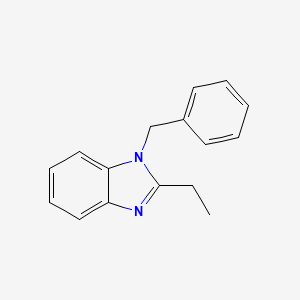

Structure

3D Structure

Propriétés

IUPAC Name |

1-benzyl-2-ethylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-2-16-17-14-10-6-7-11-15(14)18(16)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNNTEZMSPEGHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 1 Benzyl 2 Ethylbenzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-Benzyl-2-ethylbenzimidazole, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques would be employed for a complete assignment of its proton and carbon signals.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group, the benzyl (B1604629) group, and the benzimidazole (B57391) core. The ethyl group would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The benzyl group would show signals for the methylene protons and the aromatic protons of the phenyl ring. The protons on the benzimidazole ring would appear as a complex multiplet in the aromatic region.

¹³C NMR: The carbon-13 NMR spectrum of 2-ethyl-1H-benzo[d]imidazole shows characteristic peaks at approximately 157.3 (C=N), 140.0, 126.6, 113.2, 113.1 (aromatic carbons), 19.1 (CH₂), and 12.7 (CH₃) ppm rsc.org. For this compound, the introduction of the benzyl group at the N1 position would lead to additional signals in the aromatic region for the phenyl ring carbons and a signal for the benzylic methylene carbon. The chemical shifts of the benzimidazole core carbons would also be influenced by the N-benzylation.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C2 (C=N) | ~155-160 |

| Benzimidazole Aromatic C | ~110-145 |

| Benzyl Aromatic C | ~125-140 |

| Benzyl CH₂ | ~45-55 |

| Ethyl CH₂ | ~20-25 |

| Ethyl CH₃ | ~10-15 |

Note: The predicted values are based on the analysis of related benzimidazole structures and general substituent effects.

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the ethyl group (correlation between the methyl triplet and methylene quartet) and within the aromatic spin systems of the benzimidazole and benzyl groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for all protonated carbons, such as the methylene and methyl groups of the ethyl substituent, the benzylic methylene group, and the aromatic CH groups.

In modern structural analysis, computational methods are often used to predict NMR chemical shifts. By employing Density Functional Theory (DFT) calculations, it is possible to model the structure of this compound and calculate its theoretical ¹H and ¹³C NMR spectra. These predicted spectra can then be correlated with the experimental data to provide a higher level of confidence in the signal assignments and to gain insights into the conformational preferences of the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be observed at m/z 236, corresponding to its molecular formula C₁₆H₁₆N₂.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition.

The fragmentation pattern in the mass spectrum would be characteristic of the benzimidazole core and the substituents. Key fragmentation pathways would likely involve the loss of the benzyl group (C₇H₇, m/z 91) to give a fragment at m/z 145, and the loss of the ethyl group (C₂H₅, m/z 29) or ethene (C₂H₄, m/z 28) from the molecular ion or subsequent fragments. The fragmentation of the related 2-ethylbenzimidazole (B155763) shows a prominent peak at m/z 145, corresponding to the loss of a hydrogen atom, and another at m/z 131, resulting from the loss of a methyl radical.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment | m/z (expected) |

| [M]⁺ | 236 |

| [M - H]⁺ | 235 |

| [M - C₂H₅]⁺ | 207 |

| [M - C₇H₇]⁺ | 145 |

| [C₇H₇]⁺ | 91 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands. Analysis of the related 2-ethyl-1H-benzo[d]imidazole provides insight into the expected vibrational modes researchgate.net.

Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹ would correspond to the stretching vibrations of the C-H bonds on the benzimidazole and benzyl aromatic rings.

Aliphatic C-H Stretching: Absorptions between 2850 and 3000 cm⁻¹ would be due to the symmetric and asymmetric stretching of the C-H bonds in the ethyl and benzyl methylene groups.

C=N and C=C Stretching: The stretching vibrations of the C=N bond of the imidazole (B134444) ring and the C=C bonds of the aromatic rings would appear in the 1450-1650 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bonds within the benzimidazole ring would be observed in the 1200-1350 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) rings would be visible in the 650-900 cm⁻¹ region, providing information about the substitution pattern.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=N Stretch | ~1620 |

| C=C Aromatic Stretch | 1450-1600 |

| C-N Stretch | 1200-1350 |

| Aromatic C-H Bend | 650-900 |

X-ray Diffraction (XRD) and Crystal Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. While a crystal structure for this compound has not been reported in the searched literature, analysis of related structures such as 1-benzyl-1H-benzimidazole provides valuable insights.

In the crystal structure of 1-benzyl-1H-benzimidazole, the benzimidazole ring system is essentially planar. The benzyl group is typically oriented nearly perpendicular to the plane of the benzimidazole ring. The crystal packing is often stabilized by intermolecular interactions such as C-H···N hydrogen bonds and π-π stacking interactions. It is expected that this compound would adopt a similar conformation in the solid state, with the ethyl group at the 2-position influencing the local packing arrangement. The determination of its crystal structure would provide precise geometric parameters and confirm the connectivity established by NMR and MS.

Single-Crystal X-ray Diffraction Analysis

In a study of 1-Benzyl-1H-benzimidazole, colorless single crystals were obtained from a methanol (B129727) solution and analyzed. The analysis revealed that the compound crystallizes in a monoclinic system. The benzimidazole ring system is noted to be essentially planar. nih.govresearchgate.net A key feature of the molecular conformation is the orientation of the benzyl group relative to the benzimidazole core; the two ring systems are almost perpendicular to each other, with a dihedral angle of 85.77 (4)°. nih.govresearchgate.net The crystal packing is stabilized by intermolecular C—H⋯N hydrogen bonds and C—H⋯π interactions, which link the molecules into chains. nih.govresearchgate.net

The crystallographic data for the analogue 1-Benzyl-1H-benzimidazole are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂N₂ |

| Formula Weight | 208.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.2265 (10) |

| b (Å) | 8.1740 (13) |

| c (Å) | 20.975 (4) |

| β (°) | 97.839 (2) |

| Volume (ų) | 1057.5 (3) |

| Z | 4 |

| Temperature (K) | 93 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg/m³) | 1.308 |

Data corresponds to the analogue compound 1-Benzyl-1H-benzimidazole. nih.gov

Polymorphism and Conformational Variability in Benzimidazole Structures

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceutical development. Different polymorphs of the same compound can exhibit distinct physical properties. The structural analogue, 1-benzyl-1H-benzimidazole, is known to exhibit polymorphism, with an orthorhombic polymorph having been identified in addition to the more commonly cited monoclinic form. researchgate.net

Conformational variability is also a hallmark of substituted benzimidazoles. The flexibility of substituent groups allows for the adoption of various spatial orientations, or conformers. researchgate.net For molecules like this compound, rotation around the single bonds connecting the benzyl and ethyl groups to the benzimidazole core can lead to different stable conformations. These conformational differences can influence the crystal packing and potentially lead to the formation of different polymorphs. Theoretical studies on related benzimidazole derivatives have explored the energetic landscapes of these conformational equilibria. researchgate.net The planarity of the benzimidazole core itself is generally maintained, but the torsion angles involving the substituent groups are key variables. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The benzimidazole ring system is the primary chromophore in this compound, responsible for its characteristic absorption in the ultraviolet region. The electronic spectrum is typically characterized by π → π* transitions associated with the conjugated aromatic system. For benzimidazole derivatives, these absorptions are generally observed in the 240-300 nm range. The exact positions of the absorption maxima (λmax) can be influenced by the solvent polarity and the nature of the substituents on the benzimidazole core. The benzyl and ethyl groups are expected to have a minor auxochromic effect, potentially causing a small bathochromic (red) shift compared to the unsubstituted benzimidazole.

| Compound Class | Typical λmax Range (nm) | Transition Type |

| 2-Substituted Benzimidazoles | 240-250 and 270-285 | π → π |

| Phenyl-substituted Benzimidazoles | ~300 | π → π |

Chromatographic Techniques for Purity Assessment and Structural Confirmation (e.g., TLC, LC-MS)

Chromatographic methods are indispensable for verifying the purity of synthesized compounds and confirming their identity.

Thin-Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of a reaction and assess the purity of the final product. For the synthesis of N-substituted benzimidazole derivatives, TLC is routinely employed. derpharmachemica.comnih.gov The choice of mobile phase is crucial for achieving good separation. Common solvent systems include mixtures of a non-polar solvent like n-hexane or chloroform (B151607) with a more polar solvent such as ethyl acetate (B1210297) or methanol. derpharmachemica.comnih.gov The position of the spot on the developed TLC plate, represented by its retention factor (Rf) value, is characteristic of the compound in a given solvent system. Visualization can often be achieved using a UV lamp, as the conjugated benzimidazole ring is UV-active. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is used for final purity confirmation and definitive structural verification. The liquid chromatography component separates the target compound from any impurities or starting materials. The eluent is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). For this compound (C₁₆H₁₆N₂), the expected molecular weight is approximately 236.32 g/mol . chemsynthesis.com Mass spectrometry would confirm this structure by detecting the molecular ion peak [M+H]⁺ at m/z ≈ 237.33. This technique is widely used to confirm the identity of synthesized benzimidazole derivatives. nih.gov

| Technique | Purpose | Typical Parameters |

| TLC | Reaction monitoring, Purity assessment | Mobile Phase: Chloroform:Methanol or Ethyl acetate:n-Hexane derpharmachemica.comnih.gov |

| LC-MS | Purity analysis, Structural confirmation | Detection: Molecular ion peak [M+H]⁺ at m/z ≈ 237 |

Structure Activity Relationship Sar and Molecular Design Principles

Influence of Substituent Effects on Molecular Interactions

The biological activity of benzimidazole (B57391) derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system. For 1-Benzyl-2-ethylbenzimidazole, the N1-benzyl and C2-ethyl groups are key determinants of its molecular interactions.

The C2 position of the benzimidazole ring is also a critical site for substitution, and the nature of the substituent at this position can drastically alter the biological activity. The presence of an ethyl group at the C2 position in this compound contributes to the molecule's lipophilicity and steric profile. Research on related 1,2-disubstituted benzimidazoles has shown that varying the alkyl chain length at the C2 position can impact potency. For instance, in a series of benzimidazole derivatives targeting the peroxisome proliferator-activated receptor gamma (PPARγ), the elongation of the alkyl chain at C2 influenced the activation of the receptor. This highlights the importance of the size and nature of the C2-substituent in optimizing interactions with specific biological targets.

SAR studies on various benzimidazole derivatives have demonstrated that substitutions at the C5 and C6 positions are particularly important for anti-inflammatory activity. nih.govnih.gov The introduction of electron-withdrawing or electron-donating groups at these positions can fine-tune the molecule's activity. For example, a nitro group at the C5 position has been shown to be crucial for certain anti-inflammatory and CDK-inhibitory activities. nih.gov Conversely, in other series, different substituents might be favored. The optimal substitution pattern is highly dependent on the specific biological target.

Table 1: Hypothetical Impact of Substituents on the Benzene (B151609) Moiety of this compound Analogs

| Position of Substitution | Substituent Type | Predicted Effect on Activity | Rationale |

| C5 | Electron-withdrawing (e.g., -NO2) | Potential for increased specific interactions | Can act as a hydrogen bond acceptor and alter electronic properties. |

| C6 | Electron-donating (e.g., -CH3) | May enhance hydrophobic interactions | Can increase lipophilicity and fit into hydrophobic pockets. |

| C5/C6 | Halogens (e.g., -Cl, -F) | Can modulate lipophilicity and metabolic stability | Halogen bonding can provide additional interactions with the target. |

| C4/C7 | Bulky groups | Potential for steric hindrance | May disrupt binding with the target unless the pocket can accommodate them. |

Note: This table is based on general SAR principles for benzimidazole derivatives and is intended to be illustrative due to the lack of specific data for this compound.

The interaction of this compound and its derivatives with biological targets is governed by a combination of electronic and steric factors. The aromatic nature of the benzimidazole ring allows for π-π stacking interactions with aromatic amino acid residues in a receptor's binding site. The nitrogen atoms in the imidazole (B134444) ring can act as hydrogen bond acceptors, which is a critical feature for the biological activity of many benzimidazoles.

The N1-benzyl group introduces significant steric bulk, which can either be beneficial for fitting into a large hydrophobic pocket or detrimental if the binding site is sterically constrained. The flexibility of the benzyl (B1604629) group allows it to adopt various conformations to optimize its interaction with the target. The C2-ethyl group also contributes to the steric profile and lipophilicity of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzimidazole derivatives, QSAR models have been developed to predict their activity and to guide the design of new, more potent analogs. researchgate.net

A typical QSAR study on benzimidazole derivatives would involve the calculation of various molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors. These descriptors are then correlated with the experimentally determined biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).

Pharmacophore Modeling and Ligand-Based Design Strategies

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target.

For a series of active benzimidazole derivatives, a pharmacophore model can be generated by aligning the molecules and identifying the common features that are responsible for their activity. This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential hits with different chemical scaffolds but the same essential pharmacophoric features. While a specific pharmacophore model for this compound has not been reported, general models for other benzimidazole series often include features corresponding to the aromatic rings and the hydrogen-bonding capabilities of the imidazole nitrogen.

Chemoinformatic Approaches to Structure-Activity Analysis

Chemoinformatics provides a range of computational tools and techniques for the analysis of chemical data, which can be applied to understand the SAR of this compound and its analogs. nih.gov These approaches can be used to analyze large datasets of compounds, identify SAR trends, and prioritize compounds for synthesis and testing.

Techniques such as molecular similarity searching can be used to identify known compounds with similar structures to this compound and to infer potential biological activities. Clustering analysis can be used to group similar compounds together and to identify the structural features that are responsible for differences in activity between clusters. Furthermore, computational tools can be used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which is a crucial aspect of the drug design process. nih.gov

Advanced Research Applications and Mechanistic Investigations

Coordination Chemistry and Ligand Development

The presence of nitrogen donor atoms within the benzimidazole (B57391) ring system makes 1-benzyl-2-ethylbenzimidazole an effective ligand for a variety of metal ions. Its coordination behavior has been explored in the context of classical coordination complexes and as a precursor to N-heterocyclic carbenes (NHCs).

This compound functions as a monodentate ligand, coordinating to metal centers primarily through the lone pair of electrons on its sp²-hybridized "pyridine-type" nitrogen atom (N3). This coordination is confirmed through spectroscopic methods, such as FT-IR, where a characteristic shift in the C=N stretching vibration is observed upon complexation. nih.gov The benzyl (B1604629) group at the N1 position and the ethyl group at the C2 position introduce significant steric bulk, which influences the coordination geometry of the resulting metal complexes and can enhance their stability and solubility in organic solvents. Benzimidazole and its derivatives are known to form stable complexes with a range of transition metals, and this coordination ability is central to their application in catalysis and materials science. mdpi.comnih.gov

Transition metal complexes of N-substituted benzimidazoles are typically synthesized by reacting the ligand with a corresponding metal salt (e.g., chloride or acetate (B1210297) salts) in a suitable solvent like ethanol (B145695). scispace.com The resulting complexes of metals such as Co(II), Fe(II), Zn(II), and Cu(II) have been characterized using various spectroscopic and analytical techniques. scispace.comnih.gov

FT-IR Spectroscopy : A key indicator of coordination is the shift of the ν(C=N) stretching frequency to a lower wavenumber in the complex compared to the free ligand. nih.gov This shift signifies a weakening of the C=N bond due to the donation of electron density from the nitrogen atom to the metal center. New bands in the far-IR region can often be assigned to metal-nitrogen (M-N) stretching vibrations. ekb.eg

UV-Visible Spectroscopy : The electronic spectra of the complexes provide information about the coordination environment and geometry around the metal ion. The d-d transitions observed for paramagnetic metals like Co(II), Fe(II), and Cu(II) are characteristic of their specific coordination geometries (e.g., tetrahedral or octahedral). scispace.comnih.gov

¹H NMR Spectroscopy : For diamagnetic complexes like those of Zn(II), ¹H NMR spectroscopy can confirm the structure of the coordinated ligand. Shifts in the positions of the benzimidazole ring protons upon complexation provide further evidence of metal-ligand interaction.

Magnetic Susceptibility : Measurements of magnetic moments help to determine the spin state and geometry of paramagnetic complexes, such as those of Co(II) and Fe(II). scispace.com

Below is a table summarizing typical spectroscopic data for benzimidazole-metal complexes.

| Metal Ion | Coordination Geometry | Key FT-IR Shift (Δν(C=N), cm⁻¹) | M-N Stretch (cm⁻¹) | Representative UV-Vis λₘₐₓ (nm) |

| Co(II) | Tetrahedral/Octahedral | ~ -6 to -35 | ~ 430-440 | d-d transitions |

| Fe(II) | Tetrahedral/Octahedral | Varies | Not always reported | d-d transitions |

| Zn(II) | Tetrahedral | ~ -6 to -35 | ~ 430-440 | Ligand-based transitions |

| Cu(II) | Distorted Octahedral | ~ -6 to -35 | ~ 430-440 | Broad d-d transitions |

Note: The data presented are representative values for N-substituted benzimidazole complexes and may vary for this compound specifically. nih.govscispace.comekb.eg

N-Heterocyclic carbenes (NHCs) are a class of highly effective ligands for transition metals, valued for their strong σ-donating properties which create robust metal-ligand bonds. pageplace.de Benzimidazole derivatives are common precursors for NHCs. The synthesis of an NHC from this compound involves a two-step process:

Quaternization : The benzimidazole is reacted with an alkylating agent (e.g., an alkyl halide) to form a 1,3-disubstituted benzimidazolium salt. This salt is the stable NHC precursor. beilstein-journals.org

Deprotonation : The benzimidazolium salt is treated with a strong base to remove the acidic proton at the C2 position, generating the free NHC. This highly reactive carbene can then be trapped by a metal precursor to form a stable NHC-metal complex. nih.gov

These NHC ligands derived from benzimidazoles have become ubiquitous in modern chemistry, often serving as alternatives to phosphine (B1218219) ligands in catalytic applications due to their thermal stability and resistance to oxidation. pageplace.de

Catalytic Applications and Mechanistic Pathways

The metal complexes derived from this compound, particularly its NHC variant, are valuable in homogeneous catalysis. They have been investigated in reactions such as C-H functionalization and polymerization.

Catalytic C-H functionalization is a powerful strategy for streamlining the synthesis of complex organic molecules. researchgate.net Metal-NHC complexes are particularly effective catalysts for these transformations. While specific studies on this compound in this context are not widely documented, related benzimidazole-based NHC complexes of metals like rhodium, palladium, and nickel have been successfully employed. researchgate.netnih.gov

In a typical catalytic cycle, the metal-NHC complex activates a C-H bond of a substrate, often through a concerted metalation-deprotonation mechanism. The resulting organometallic intermediate can then react with a coupling partner to form a new carbon-carbon or carbon-heteroatom bond, regenerating the catalyst. The steric and electronic properties of the NHC ligand, influenced by substituents like the benzyl and ethyl groups, are crucial for controlling the catalyst's activity and selectivity. researchgate.net

Metal complexes with benzimidazole-derived ligands have been explored as initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide, which produces the biodegradable polymer polylactide (PLA). researchgate.net Zinc complexes, in particular, have shown significant activity in this area. researchgate.net

The mechanism typically involves a coordination-insertion pathway. A metal alkoxide species, often generated in situ, coordinates a lactide monomer. The alkoxide group then acts as a nucleophile, attacking the carbonyl of the lactide to open the ring and extend the polymer chain. The benzimidazole-based ligand remains coordinated to the metal center throughout the process, modulating its reactivity and influencing the properties of the resulting polymer.

Research on related zinc complexes has demonstrated the ability to produce polymers with controlled molecular weights and relatively narrow molecular weight distributions. researchgate.net The structure of the ligand plays a key role in the stereoselectivity of the polymerization, determining whether the resulting PLA is atactic, heterotactic, or isotactic. researchgate.net

Below is a table summarizing representative data for the ROP of lactide using benzimidazole-ligated metal complexes.

| Catalyst System | Monomer | [M]/[I] Ratio | Time (min) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |

| Zn-benzimidazolyl-amino alkoxide | L-LA | 200:1 | 25 | 99 | 10,650 | 1.16 |

| Zn-benzimidazolyl-amino alkoxide | D,L-LA | 200:1 | 30 | 97 | 9,800 | 1.21 |

Note: Data are from studies on structurally similar (benzimidazolylmethyl)amino Zn(II) alkoxides and serve as an illustrative example of catalytic performance. researchgate.net M = Monomer, I = Initiator.

Catalytic Organic Transformations

Currently, there is no specific information available in the search results detailing the use of this compound as a catalyst in organic transformations. The benzimidazole framework is a component of various ligands and catalysts used in organic synthesis, but specific studies employing the 1-benzyl-2-ethyl derivative have not been identified.

Photochemical Reaction Mechanisms and Properties

Photorearrangement Mechanisms

No studies detailing the specific photorearrangement mechanisms of this compound were found in the available search results. Research on the photochemistry of benzimidazoles often focuses on processes like excited-state intramolecular proton transfer (ESIPT), but this has not been specifically documented for the 1-benzyl-2-ethyl derivative.

Investigation of Exciplex Formation and Intramolecular Charge Transfer

There is no available research from the search results that investigates exciplex formation or intramolecular charge transfer (ICT) specifically involving this compound. While these phenomena are studied in other heterocyclic systems, data for this particular compound is absent.

Mechanistic Studies of Interactions with Biomolecular Targets

Enzyme Inhibition Mechanism Investigations

Mechanistic studies on the inhibition of the following enzymes by This compound are not available in the provided search results. The benzimidazole core is present in many biologically active molecules, and various derivatives have been investigated as enzyme inhibitors; however, specific data for the 1-benzyl-2-ethyl derivative is lacking.

Acetylcholinesterase (AChE): While various benzimidazole derivatives have been explored as potential AChE inhibitors for conditions like Alzheimer's disease, no specific mechanistic studies for this compound have been found. physchemres.orgnih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX): The benzimidazole scaffold appears in compounds designed as COX and LOX inhibitors, which are targets for anti-inflammatory drugs. nih.govnih.gov However, research detailing the inhibitory mechanism of this compound against these enzymes is not present in the search results.

MAP Kinase and Lck: Benzimidazole-containing compounds have been developed as inhibitors of various protein kinases, including Lymphocyte-specific kinase (Lck). nih.gov Despite this, specific mechanistic investigations concerning this compound's interaction with MAP Kinase or Lck are not documented.

HIV-1 Reverse Transcriptase (RT): The benzimidazole structure is a key component in some non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. uctm.edu These compounds typically bind to an allosteric site on the enzyme, inducing conformational changes that inhibit its function. uctm.edu However, no studies were identified that specifically investigate this compound as an HIV-1 RT inhibitor.

Table 1: Summary of Enzyme Inhibition Data Availability for this compound

| Enzyme Target | Specific Mechanistic Data Available? | General Benzimidazole Derivative Activity |

|---|---|---|

| Acetylcholinesterase (AChE) | No | Yes physchemres.orgnih.gov |

| Cyclooxygenase (COX) | No | Yes nih.govnih.gov |

| Lipoxygenase (LOX) | No | Yes nih.govnih.gov |

| MAP Kinase | No | Yes (General Kinases) nih.gov |

| Lck | No | Yes nih.gov |

DNA Interaction Mechanisms

No specific studies on the mechanisms of interaction between this compound and DNA were found in the search results. The planar benzimidazole ring system is structurally similar to purine (B94841) bases, leading some derivatives to act as DNA intercalators or groove binders, but this has not been specifically demonstrated for the title compound.

Functional Material Development and Corrosion Inhibition Studies

The unique electronic and structural characteristics of the benzimidazole moiety make it a prime candidate for the development of functional materials, particularly in the realm of corrosion protection.

Investigation of Adsorption and Film Formation Mechanisms in Corrosion Inhibition

Benzimidazole and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. The protective action of these organic molecules is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium.

The mechanism of inhibition by compounds structurally similar to this compound involves the following key steps:

Adsorption: The benzimidazole ring, rich in π-electrons, and the nitrogen heteroatoms with lone pair electrons, facilitate strong adsorption onto the metal surface. The presence of the benzyl and ethyl groups can further influence the adsorption process by modifying the electron density of the benzimidazole ring and increasing the molecule's surface coverage.

Film Formation: Upon adsorption, the inhibitor molecules form a protective film. This film can be a monolayer or a more complex structure, and its integrity is crucial for effective corrosion inhibition. The planarity of the benzimidazole ring allows for efficient packing on the metal surface.

The adsorption process of these inhibitors typically follows the Langmuir adsorption isotherm , which assumes the formation of a monolayer of the inhibitor on the metal surface. nih.gov The spontaneity of the adsorption process is indicated by the negative value of the standard free energy of adsorption (ΔG°ads). The magnitude of this value can provide insights into the nature of the adsorption, with more negative values suggesting a stronger and more chemical-like interaction (chemisorption), while less negative values point towards weaker, physical interactions (physisorption). For many benzimidazole derivatives, the adsorption is a combination of both physisorption and chemisorption.

While specific data for this compound is not available, a hypothetical data table illustrating the kind of information that would be generated from such studies is presented below.

Interactive Data Table: Hypothetical Corrosion Inhibition Data for this compound on Mild Steel in 1 M HCl

| Inhibitor Concentration (mM) | Corrosion Rate (mpy) | Inhibition Efficiency (%) | Surface Coverage (θ) |

| 0 | 500 | 0 | 0 |

| 0.1 | 150 | 70 | 0.70 |

| 0.5 | 75 | 85 | 0.85 |

| 1.0 | 40 | 92 | 0.92 |

| 5.0 | 25 | 95 | 0.95 |

Fluorescence Probes and Sensor Development

The benzimidazole scaffold is a common structural motif in fluorescent molecules and has been extensively utilized in the development of chemosensors for the detection of various analytes, including metal ions and anions. tandfonline.comresearchgate.netresearchgate.net The fluorescence properties of benzimidazole derivatives can be tuned by modifying the substituents on the benzimidazole ring.

The potential of this compound in this area would stem from:

Inherent Fluorescence: Many benzimidazole derivatives exhibit intrinsic fluorescence. The emission wavelength and quantum yield can be influenced by the electronic nature of the benzyl and ethyl groups.

Analyte Interaction: The nitrogen atoms in the imidazole (B134444) ring can act as binding sites for metal ions. Upon coordination with a metal ion, the fluorescence of the benzimidazole moiety can be either quenched or enhanced, providing a signaling mechanism for detection. This phenomenon is often based on mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).

Functionalization: The benzimidazole core of this compound could be further functionalized to introduce specific recognition sites for target analytes, thereby creating highly selective and sensitive fluorescent probes.

While no specific studies on the use of this compound as a fluorescent probe have been reported, the general principles of benzimidazole-based sensors suggest its potential in this application.

Applications in Ionic Liquids and Brønsted Acidic Molten Salts

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as green solvents and catalysts in various chemical processes. Benzimidazolium cations are a class of organic cations that have been used to prepare ILs.

The potential applications of this compound in the field of ionic liquids could include:

Precursor for Ionic Liquids: this compound can be quaternized by reacting it with an alkyl halide to form a benzimidazolium salt, which is an ionic liquid. The properties of the resulting IL, such as its melting point, viscosity, and solubility, can be tuned by varying the anion and the alkyl substituent.

Brønsted Acidic Ionic Liquids: By incorporating an acidic functional group, such as a sulfonic acid group, into the structure of the benzimidazolium cation, Brønsted acidic ionic liquids can be synthesized. nih.govgoogle.comacs.org These ILs can act as both solvents and catalysts in acid-catalyzed reactions, offering a more environmentally friendly alternative to traditional mineral acids. The synthesis of benzimidazoles themselves can be catalyzed by Brønsted acidic ionic liquids. nih.govacs.org Polymeric ionic liquids based on benzimidazole derivatives have also been explored as corrosion inhibitors. nih.gov

The development of ionic liquids from this compound would involve its N-alkylation to form the corresponding benzimidazolium cation, followed by anion exchange. While specific examples involving this particular compound are not documented, the general synthetic routes for benzimidazolium-based ionic liquids are well-established. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl-2-ethylbenzimidazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation of 1,2-diaminobenzene with benzyl and ethyl substituents under acidic or catalytic conditions. For example, a modified procedure using L-proline as a catalyst (adapted from benzimidazole syntheses) can enhance regioselectivity . Key variables include temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometry of benzyl/ethyl precursors. Yields >70% are achievable with optimized reflux conditions and purification via column chromatography .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR; H and C) is critical for confirming substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm). X-ray crystallography, though advanced, resolves stereoelectronic effects in crystal lattices . Purity is assessed via HPLC with UV detection at λ = 254 nm .

Q. What preliminary biological screening assays are recommended for evaluating its pharmacological potential?

- Methodological Answer : Begin with in vitro assays:

- Anti-inflammatory activity : COX-2 inhibition assays using ELISA kits .

- Antimicrobial activity : Broth microdilution (MIC determination) against E. coli or S. aureus .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, QSAR) guide the optimization of this compound for target-specific activity?

- Methodological Answer :

- Molecular docking : Use Schrödinger Glide XP to model interactions with targets like FPR1 (formyl peptide receptor 1). Key residues (Thr199, Arg201) may anchor the benzimidazole core .

- 3D-QSAR : Develop models using CoMFA/CoMSIA to correlate substituent electronic properties (e.g., ethyl vs. bulkier groups) with bioactivity .

- ADMET prediction : Tools like SwissADME predict pharmacokinetics (e.g., logP, bioavailability) to prioritize derivatives .

Q. How do structural modifications at the 1-benzyl or 2-ethyl positions alter biological efficacy, and what contradictions exist in reported data?

- Methodological Answer :

- Benzyl substitution : Electron-donating groups (e.g., -OCH) enhance anti-inflammatory activity (COX-2 inhibition) but may reduce solubility .

- Ethyl vs. longer alkyl chains : Ethyl groups balance lipophilicity and metabolic stability, whereas bulkier chains (e.g., propyl) improve antimicrobial activity but increase cytotoxicity .

- Contradictions : Some studies report strong anti-cancer activity for ethyl derivatives , while others highlight limited efficacy compared to halogenated analogs . Resolve via dose-response studies and in vivo validation .

Q. What strategies mitigate synthetic challenges, such as byproduct formation during benzimidazole cyclization?

- Methodological Answer :

- Byproduct suppression : Use Dean-Stark traps to remove water during cyclization, preventing hydrolysis .

- Catalyst optimization : Transition from acetic acid to Lewis acids (e.g., ZnCl) improves regioselectivity .

- Purification : Gradient elution in flash chromatography (hexane/ethyl acetate) isolates the target compound from di-substituted impurities .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., ATCC-certified) and control compounds (e.g., norfloxacin for antimicrobial tests) .

- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC values across labs .

- Meta-analysis : Pool data from studies like to identify trends (e.g., ethyl derivatives’ superior anti-inflammatory vs. inconsistent anticancer results).

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.